molecular formula C18H20O3 B14466809 1,3-Bis(4-methoxyphenyl)butan-1-one CAS No. 66647-66-3

1,3-Bis(4-methoxyphenyl)butan-1-one

Cat. No.: B14466809
CAS No.: 66647-66-3
M. Wt: 284.3 g/mol
InChI Key: LQOSDAGTYDDZIT-UHFFFAOYSA-N
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Description

1,3-Bis(4-methoxyphenyl)butan-1-one is an organic compound with the molecular formula C18H20O3 It is characterized by the presence of two methoxyphenyl groups attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(4-methoxyphenyl)butan-1-one can be synthesized through an aldol condensation reaction. This involves the reaction of p-anisaldehyde with acetone in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then reacts with another molecule of p-anisaldehyde to form the final product .

Industrial Production Methods

Industrial production of this compound typically follows the same aldol condensation route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-methoxyphenyl)butan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted methoxy derivatives.

Scientific Research Applications

1,3-Bis(4-methoxyphenyl)butan-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Bis(4-methoxyphenyl)butan-1-one involves its interaction with various molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit monoamine reuptake transporters, increasing the concentration of neurotransmitters such as serotonin and dopamine in the synaptic cleft .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(4-methoxyphenyl)butan-1-one is unique due to its specific arrangement of methoxyphenyl groups and the presence of a ketone functional group

Properties

CAS No.

66647-66-3

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

1,3-bis(4-methoxyphenyl)butan-1-one

InChI

InChI=1S/C18H20O3/c1-13(14-4-8-16(20-2)9-5-14)12-18(19)15-6-10-17(21-3)11-7-15/h4-11,13H,12H2,1-3H3

InChI Key

LQOSDAGTYDDZIT-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC

Origin of Product

United States

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